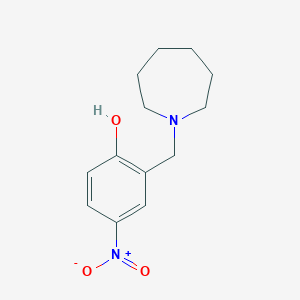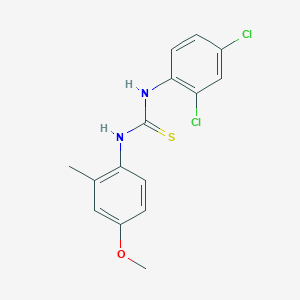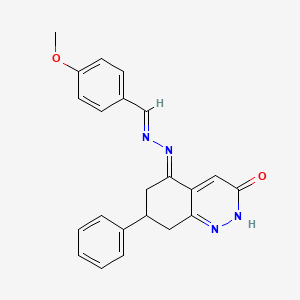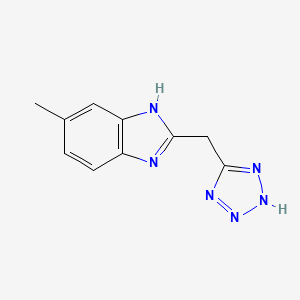![molecular formula C14H16O4 B5837274 ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate, also known as ethyl 4-(3-oxo-1-butenyl)phenoxyacetate, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate [4-(3-oxo-1-buten-1-yl)phenoxy]acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound [4-(3-oxo-1-buten-1-yl)phenoxy]acetate has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of COX and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Physiologically, it has been shown to reduce inflammation and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate [4-(3-oxo-1-buten-1-yl)phenoxy]acetate in lab experiments is its potential as a selective COX-2 inhibitor, which could lead to the development of new anti-inflammatory drugs with fewer side effects. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate [4-(3-oxo-1-buten-1-yl)phenoxy]acetate. One direction is to further investigate its mechanism of action, which could lead to the development of more selective and effective therapeutic agents. Another direction is to study its potential as a herbicide and fungicide in agriculture. Additionally, it could be studied for its potential as a precursor for the synthesis of new organic compounds in material science.
Conclusion
This compound is a chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties. Future research could lead to the development of new therapeutic agents, herbicides and fungicides, and organic compounds.
合成法
Ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate can be synthesized through a multi-step process that involves the reaction of this compound 4-bromophenoxyacetate with magnesium in dry ether to form this compound magnesium bromide. This is then reacted with 3-oxo-1-butenyl magnesium bromide to form this compound [4-(3-oxo-1-buten-1-yl)phenoxy]acetate.
科学的研究の応用
Ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. In agriculture, it has been studied for its potential as a herbicide and fungicide. In material science, it has been used as a precursor for the synthesis of various organic compounds.
特性
IUPAC Name |
ethyl 2-[4-[(E)-3-oxobut-1-enyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-14(16)10-18-13-8-6-12(7-9-13)5-4-11(2)15/h4-9H,3,10H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXOZNKJKPSLN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)
